N-(quinolin-8-yl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-quinolin-8-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H,(H,16,17) |
InChI Key |
YDYBQLDFERHFHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Quinolin 8 Yl Furan 2 Carboxamide and Its Derivatives
Primary Synthetic Routes to N-(quinolin-8-yl)furan-2-carboxamide Core Structure
The formation of the core this compound structure is primarily achieved through standard amidation reactions that couple an 8-aminoquinoline (B160924) precursor with a furan-2-carboxylic acid derivative.
The most direct method for synthesizing this compound involves the acylation of 8-aminoquinoline with an activated form of furan-2-carboxylic acid. This can be accomplished using several established laboratory procedures.
One common approach is the reaction of 8-aminoquinoline with furan-2-carbonyl chloride under basic conditions. mdpi.com The acid chloride, being highly reactive, readily couples with the primary amine of 8-aminoquinoline. Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from furan-2-carboxylic acid. For instance, a procedure analogous to the synthesis of similar 8-aminoquinoline amides uses coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (CH₂Cl₂). nih.govnih.gov This method proceeds under mild conditions and typically affords the desired amide product in good yield. nih.gov
The general reaction is as follows:
Using Acid Chloride: 8-Aminoquinoline + Furan-2-carbonyl chloride → this compound + HCl
Using Coupling Agents: 8-Aminoquinoline + Furan-2-carboxylic acid --(Coupling agent, Base)--> this compound
These methods provide reliable and efficient access to the core this compound scaffold, which serves as a crucial starting material for further chemical modifications. nih.govibs.re.kr
Functionalization of the Quinoline (B57606) Ring System
The 8-amido group in this compound acts as a powerful directing group, facilitating regioselective C-H functionalization on the quinoline ring. researchgate.net This strategy allows for the introduction of various substituents at specific positions, significantly expanding the chemical diversity of the core structure.
The bidentate coordination of the 8-amidoquinoline moiety to a metal catalyst brings the catalyst into close proximity with specific C-H bonds on the quinoline ring, leading to highly regioselective transformations. rsc.orgresearchgate.net The most common site for functionalization through this directing group-assisted strategy is the C5 position of the quinoline ring, a remote C-H bond that is typically challenging to activate. rsc.orgresearchgate.net
A key transformation of N-(quinolin-8-yl)amides is the regioselective halogenation at the C5 position. rsc.org This reaction provides synthetically valuable 5-halo-8-amidoquinoline derivatives, which can serve as precursors for further cross-coupling reactions. nih.gov Both chlorination and bromination have been extensively studied, with various catalytic systems developed to achieve high efficiency and selectivity. nih.govbeilstein-journals.org
Regioselective C-H Functionalization Strategies
Halogenation at the C5 Position of 8-Amidoquinolines (e.g., Bromination, Chlorination)
Reaction Conditions and Optimization
A range of methods for the C5-halogenation of 8-amidoquinolines has been developed, employing different catalysts and halogen sources.
For bromination , copper-promoted reactions have proven effective. beilstein-journals.org An efficient protocol utilizes activated and unactivated alkyl bromides as the bromine source in the presence of a copper catalyst. beilstein-journals.org Optimization studies on the model substrate N-(quinolin-8-yl)benzamide identified Cu(OAc)₂·H₂O as a highly effective catalyst, with K₂CO₃ as the base and DMSO as the solvent, affording the C5-brominated product in excellent yield. beilstein-journals.org The reaction proceeds smoothly under air, avoiding the need for external oxidants. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for C5-Bromination of N-(quinolin-8-yl)benzamide
| Entry | Catalyst (20 mol%) | Base (1.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | FeCl₃ | K₃PO₄ | DMSO | 100 | 65 |
| 2 | CuCl | K₃PO₄ | DMSO | 100 | 85 |
| 3 | CuBr | K₃PO₄ | DMSO | 100 | 89 |
| 4 | CuCl₂ | K₃PO₄ | DMSO | 100 | 87 |
| 5 | CuBr₂ | K₃PO₄ | DMSO | 100 | 92 |
| 6 | Cu(OAc)₂·H₂O | K₃PO₄ | DMSO | 100 | 95 |
| 7 | Cu(OAc)₂·H₂O | K₂CO₃ | DMSO | 100 | 98 |
| 8 | Cu(OAc)₂·H₂O | Cs₂CO₃ | DMSO | 100 | 96 |
| 9 | Cu(OAc)₂·H₂O | Na₂CO₃ | DMSO | 100 | 82 |
| 10 | Cu(OAc)₂·H₂O | K₂CO₃ | DMF | 100 | 75 |
| 11 | Cu(OAc)₂·H₂O | K₂CO₃ | NMP | 100 | 68 |
| 12 | Cu(OAc)₂·H₂O | K₂CO₃ | Dioxane | 100 | 45 |
Data adapted from a study on copper-promoted C5-selective bromination. beilstein-journals.org The model reaction used N-(quinolin-8-yl)benzamide and ethyl bromoacetate.
For chlorination , iron(III)-catalyzed methods offer a simple and environmentally friendly approach. nih.gov A protocol using FeCl₃ or Fe(NO₃)₃ as the catalyst in water under mild conditions provides 5-chlorinated products in good to excellent yields. nih.gov Additionally, metal-free halogenation has been achieved using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgrsc.org For example, trichloroisocyanuric acid (TCCA) can be used for chlorination at room temperature, proceeding under air. rsc.org Electrochemical methods have also been developed, such as a Cu-catalyzed C5-selective chlorination that uses dichloromethane (DCM) as the chlorinating reagent, avoiding exogenous oxidants. bohrium.com
Substrate Scope and Efficiency Considerations for Halogenated Derivatives
The developed C5-halogenation methods generally exhibit a broad substrate scope with good functional group tolerance.
In the copper-promoted bromination using alkyl bromides, a wide variety of N-(quinolin-8-yl)amides participate efficiently. beilstein-journals.org The reaction is compatible with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -CF₃) groups on the benzamide portion of the molecule, consistently providing good to excellent yields of the C5-brominated products. beilstein-journals.org The methodology is also applicable to substrates with different amide backbones, including those derived from aliphatic and other aromatic carboxylic acids. beilstein-journals.org
Table 2: Substrate Scope for Copper-Promoted C5-Bromination of N-(quinolin-8-yl)amides
| Amide Substrate (R group in R-CONH-Q) | Product Yield (%) |
| Phenyl | 98 |
| 4-Methylphenyl | 96 |
| 4-Methoxyphenyl | 95 |
| 4-Fluorophenyl | 91 |
| 4-Chlorophenyl | 92 |
| 4-(Trifluoromethyl)phenyl | 85 |
| 2-Chlorophenyl | 86 |
| Naphthyl | 89 |
| Thienyl | 82 |
| Cyclohexyl | 75 |
| tert-Butyl (pivaloyl) | 72 |
Data adapted from a study on the substrate scope of 8-aminoquinoline amides. beilstein-journals.org Conditions: Cu(OAc)₂·H₂O (20 mol%), K₂CO₃ (1.0 equiv), ethyl bromoacetate (4.0 equiv), DMSO, 100 °C, 12 h.
Similarly, the iron(III)-catalyzed halogenation in water demonstrates high efficiency, affording 5-halogenated products with yields up to 98%. nih.govmdpi.com The metal-free approach using trihaloisocyanuric acids also shows excellent generality, with various 8-substituted quinolines, including amides, phosphoramidates, and ureas, undergoing C5-halogenation in good to excellent yields with complete regioselectivity. rsc.org These robust and versatile methods underscore the utility of C-H functionalization in synthesizing halogenated derivatives of this compound and related compounds.
Metal-Catalyzed C-H Sulfonylation Reactions
The introduction of a sulfonyl group into the quinoline core of this compound and its analogs is a significant transformation, yielding compounds with potential applications in medicinal chemistry and material science. Metal-catalyzed C-H sulfonylation has emerged as a powerful tool for this purpose, offering direct and atom-economical routes to these valuable derivatives.
Copper(II) catalysts have proven to be particularly effective in directing the C-H sulfonylation of 8-aminoquinoline amides. researchgate.net An efficient method for the remote C-5 sulfonylation of these compounds has been developed using readily available arylsulfonyl hydrazides. researchgate.net This reaction is typically carried out in the presence of a copper(II) acetate catalyst and an oxidant, such as silver(I) carbonate, to afford the desired 5-sulfonyl-8-aminoquinoline amides in moderate to good yields. researchgate.net
The proposed mechanism for this transformation involves the in situ generation of an arylsulfonyl radical from the arylsulfonyl hydrazide. The copper catalyst, coordinated to the 8-aminoquinoline amide, directs the sulfonylation to the C-5 position. This process is believed to proceed through a copper-chelated complex, which facilitates the selective functionalization of the remote C-H bond. researchgate.net
Another approach utilizes sulfonyl chlorides as the sulfonylating agent in the presence of a copper(I) catalyst. This method is notable for its operational simplicity, as it can be performed in the air, and its broad substrate scope, including aliphatic sulfonyl chlorides. acs.org Experimental and theoretical studies suggest that this copper(I)-catalyzed sulfonylation proceeds through a single-electron-transfer (SET) mechanism. acs.orgnih.gov
A dual catalytic system employing copper(II) acetate and 2-hydroxynicotinaldehyde has also been reported for the C(sp²)-H sulfonylation of benzylamines, which shares mechanistic similarities with the functionalization of quinoline scaffolds. chemrxiv.org This system utilizes a transient directing group strategy, where a transiently formed imine directs the copper catalyst to the target C-H bond. chemrxiv.org Computational studies of this system point towards a turnover-limiting C-H activation step involving a concerted metalation-deprotonation pathway. chemrxiv.org
The following table summarizes the key features of copper-catalyzed C-H sulfonylation reactions of 8-aminoquinoline amides.
| Catalyst | Sulfonyl Source | Oxidant/Additive | Key Features | Proposed Mechanism |
| Cu(OAc)₂ | Arylsulfonyl hydrazides | Ag₂CO₃ | Remote C-5 selectivity, moderate to good yields. researchgate.net | Radical pathway involving a copper-chelated complex. researchgate.net |
| Cu(I) source | Sulfonyl chlorides | None (in air) | Mild conditions, broad substrate scope. acs.org | Single-Electron-Transfer (SET). acs.orgnih.gov |
| Cu(OAc)₂ / 2-hydroxynicotinaldehyde | Sulfinate salts | MnO₂ | Transient directing group strategy. | Concerted metalation-deprotonation. chemrxiv.org |
Diversification Strategies on Related Quinoline-Amide Scaffolds
The 8-aminoquinoline moiety is a versatile directing group that enables a wide range of C-H functionalization reactions, allowing for the diversification of the quinoline-amide scaffold.
The 8-aminoquinoline directing group has been extensively utilized in palladium-catalyzed C-H arylation reactions to introduce various aryl and heteroaryl groups into the quinoline core. nih.govacs.org This strategy has been successfully applied to introduce a wide array of substituents, significantly expanding the chemical space accessible from a common quinoline-amide precursor. nih.govacs.org
The reaction typically involves a palladium(II) acetate catalyst, an oxidant such as silver(I) acetate, and a base like sodium acetate. nih.gov The reaction conditions are generally robust, allowing for the coupling of various aryl iodides with the quinoline-amide substrate. nih.gov The efficiency of the arylation can be influenced by the electronic properties of the aryl iodide, with electron-donating groups often leading to higher yields. acs.org
Recent advancements in this area have focused on achieving enantioselective C-H functionalization. By employing C5-substituted 8-aminoquinoline auxiliaries in conjunction with chiral ligands like BINOL, enantioselective arylation of C(sp³)-H bonds has been achieved. nih.gov Nickel-catalyzed C-H arylation has also been explored, with mechanistic studies suggesting the involvement of paramagnetic Ni(II) species. chemrxiv.org
The table below provides a general overview of the conditions used for 8-aminoquinoline directed C-H arylation.
| Catalyst | Arylating Agent | Oxidant | Base |
| Pd(OAc)₂ | Aryl iodides | AgOAc | NaOAc |
| Ni(II) complexes | Aryl halides | - | - |
Transamidation offers a powerful method for modifying the amide portion of the quinoline-amide scaffold, providing access to a diverse range of derivatives. acs.orgucl.ac.uknih.gov This approach allows for the exchange of the amine component of the amide, enabling the introduction of different functionalities.
A two-step protocol has been developed for the transamidation of 8-aminoquinoline amides. acs.org In the first step, the amide is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) to form an N-acyl-Boc-carbamate intermediate. This activated intermediate can then undergo aminolysis with various amines in the absence of a catalyst to yield the desired amide derivatives. acs.org
Metal-free transamidation protocols have also been reported, utilizing reagents like L-proline or simply heating the amide with an amine under solvent-free conditions. organic-chemistry.org Iron(III) salts have been shown to be effective catalysts for the transamidation of a wide range of amides with various amines. organic-chemistry.org
The following table outlines different approaches to the transamidation of amides.
| Method | Reagents/Catalyst | Key Features |
| Two-step protocol | Boc₂O, DMAP, then amine | Forms an activated N-acyl-Boc-carbamate intermediate. acs.org |
| Metal-free | L-proline or heat | Solvent-free conditions. organic-chemistry.org |
| Iron-catalyzed | Fe(III) salts | Versatile and applicable to a wide range of substrates. organic-chemistry.org |
Synthetic Approaches for Related Furan-Carboxamide Conjugates
The synthesis of furan-carboxamide conjugates can be achieved through various synthetic strategies, including multicomponent reactions that efficiently construct the core structure.
While a direct Povarov cycloaddition followed by N-furoylation for the synthesis of this compound is not explicitly detailed in the provided context, the principles of these reactions can be applied to construct related furan-carboxamide structures. The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and related heterocyclic systems. This [4+2] cycloaddition typically involves an aniline, an aldehyde, and an activated alkene.
A plausible synthetic route could involve a Povarov-type reaction to construct a quinoline core, which is then functionalized. For the synthesis of furan-carboxamide conjugates, a subsequent N-furoylation step would be necessary. This would involve the reaction of an amino-functionalized quinoline with a furan-2-carbonyl derivative, such as furan-2-carbonyl chloride or furan-2-carboxylic acid activated with a coupling agent.
The synthesis of amide-functionalized isoquinoline derivatives has been achieved through a photo-induced carbamoyl radical cascade amidation/cyclization, highlighting the use of radical-mediated pathways to construct complex amide-containing heterocycles. rsc.org
Synthesis of Furan-2-Carboxamide Derivatives with Other Heterocyclic or Aryl Substituents
The functionalization of the N-substituent of furan-2-carboxamides with various aryl and heterocyclic moieties is a significant area of research for creating structurally diverse chemical libraries. Several synthetic strategies have been developed to achieve this, primarily involving amide bond formation, cross-coupling reactions, and multi-component reactions. These methods allow for the introduction of a wide range of electronic and steric properties to the core furan-2-carboxamide scaffold.
One common approach begins with the activation of furan-2-carboxylic acid, often using reagents like 1,1'-carbonyldiimidazole (CDI), followed by reaction with a substituted aniline or a heterocyclic amine. This method is straightforward and allows for the synthesis of a variety of N-aryl and N-heterocyclic furan-2-carboxamide derivatives. For instance, N-(4-aminophenyl)furan-2-carboxamide can be prepared by activating furoic acid with CDI and then reacting it with 1,4-diaminobenzene nih.gov. This intermediate can then be further functionalized. Similarly, various substituted anilines can be used to generate a library of compounds nih.gov.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for introducing aryl substituents. This methodology typically involves the coupling of an N-(haloaryl)furan-2-carboxamide with an arylboronic acid. For example, N-(4-bromophenyl)furan-2-carboxamide can be arylated using various arylboronic acids in the presence of a palladium catalyst like triphenylphosphine palladium and a base such as potassium phosphate (K3PO4) to yield N-(4-arylphenyl)furan-2-carboxamide analogues researchgate.net.
Another sophisticated method involves C–H arylation, where a directing group is used to facilitate the introduction of aryl or heteroaryl substituents onto a pre-formed scaffold. For example, in the synthesis of elaborate benzofuran-2-carboxamides, an 8-aminoquinoline (AQ) auxiliary can be used. Palladium catalysis is employed to install a range of aryl and heteroaryl substituents at a specific position of the benzofuran scaffold nih.gov. Although this example is on a benzofuran core, the principle of directed C-H activation is applicable to other heterocyclic systems.
The construction of new heterocyclic rings attached to the furan-2-carboxamide core is another key strategy. A convergent tactic can be employed where a triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction nih.govresearchgate.net. This involves reacting an azide-functionalized precursor with an alkyne-functionalized furan-2-carboxamide, such as N-(prop-2-yn-1-yl)furan-2-carboxamide, to create 1,2,3-triazole-linked derivatives nih.govresearchgate.net.
Furthermore, a one-pot strategy can be utilized for the synthesis of derivatives like carbamothioyl-furan-2-carboxamides. This involves the in-situ generation of furoyl isothiocyanate from furan-2-carbonyl chloride and potassium thiocyanate, which then reacts directly with various primary amines to afford the target compounds in moderate to excellent yields mdpi.com.
The table below summarizes various synthetic approaches to furan-2-carboxamide derivatives bearing aryl or heterocyclic substituents.
| Starting Material | Reagents and Conditions | Product Type | Yield |
|---|---|---|---|
| Furan-2-carboxylic acid and 1,4-diaminobenzene | 1) CDI, THF, 45 °C, 2 h 2) 1,4-diaminobenzene, THF, 45 °C, 18 h | N-(4-aminophenyl)furan-2-carboxamide | Data not specified nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide and Arylboronic acids | Triphenylphosphine palladium, K3PO4 | N-(4-arylphenyl)furan-2-carboxamide | Good yields researchgate.net |
| N-(quinolin-8-yl)benzofuran-2-carboxamide and Aryl iodide | Pd(OAc)2, NaOAc, AgOAc, CPME, 110 °C | C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 76-88% nih.gov |
| Azide-functionalized anilines and N-(prop-2-yn-1-yl)furan-2-carboxamide | CuSO4·5H2O, sodium ascorbate, DMSO, r.t., 10 h | 1,2,3-Triazole-linked furan-2-carboxamides | Data not specified nih.gov |
| Furan-2-carbonyl chloride and various primary amines | 1) KSCN, dry acetone 2) Amine | Carbamothioyl-furan-2-carboxamide derivatives | 56-85% mdpi.com |
Advanced Spectroscopic and Structural Characterization of N Quinolin 8 Yl Furan 2 Carboxamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for N-(quinolin-8-yl)furan-2-carboxamide are not widely published, analysis of its constituent parts—the quinoline (B57606) ring, the furan (B31954) ring, and the amide linker—along with data from analogous structures, allows for a reliable prediction of its spectral features. tsijournals.com
The ¹H-NMR spectrum is expected to show distinct signals for the protons on the quinoline and furan rings. The protons of the quinoline moiety typically appear in the aromatic region (δ 7.0-9.0 ppm). tsijournals.com The proton of the amide (N-H) would likely appear as a singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the electronic effects of the adjacent carbonyl and aromatic systems. nih.gov The furan ring protons would also resonate in the aromatic region, with characteristic couplings.
In the ¹³C-NMR spectrum, the carbonyl carbon of the amide group is expected to have a signal in the range of δ 156-166 ppm. nih.govmdpi.com The carbons of the quinoline and furan rings will produce a series of signals in the aromatic region (approximately δ 110-150 ppm), with their precise shifts influenced by the nitrogen heteroatom and the amide substituent. tsijournals.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for quinoline, furan, and carboxamide moieties.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide N-H | >10.0 (singlet) | - |
| Quinoline Protons | 7.2 - 8.9 (multiplets, doublets) | 115 - 150 |
| Furan Protons | 6.7 - 8.0 (multiplets, doublets) | 112 - 148 |
For comparison, the analog N-(4-benzamidophenyl)furan-2-carboxamide displays ¹H-NMR signals for its amide protons at δ 10.24 and 10.17 ppm, and a ¹³C-NMR signal for its furan-adjacent carbonyl at δ 156.1 ppm. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₄H₁₀N₂O₂), the exact molecular weight is 238.25 g/mol . hoffmanchemicals.com In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 239.
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. The most common fragmentation would be the cleavage of the amide bond, a characteristic fragmentation for carboxamides. wvu.eduamazonaws.com
Plausible Fragmentation Pathways:
Amide Bond Cleavage: This can occur in two ways:
Formation of the furoyl cation (m/z 95) through the loss of the 8-aminoquinoline (B160924) radical.
Formation of the quinolin-8-yl isocyanate cation (m/z 170) or a related fragment following rearrangement.
Fragmentation of the Furan Ring: The furan ring itself can undergo fragmentation, typically involving the loss of CO (carbon monoxide) to yield smaller cyclic ions. ed.ac.uk
Fragmentation of the Quinoline Ring: The quinoline moiety can undergo its characteristic fragmentation, often involving the loss of HCN (hydrogen cyanide).
This systematic fragmentation provides a molecular fingerprint that confirms the identity and connectivity of the compound. wvu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound Frequencies are based on data from analogous furan-2-carboxamide compounds. nih.govmdpi.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3350 - 3300 |
| Aromatic C-H | Stretching | 3150 - 3000 |
| Amide C=O | Stretching (Amide I band) | 1670 - 1640 |
| Aromatic C=C/C=N | Stretching | 1610 - 1500 |
The presence of a sharp band around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. A strong absorption in the 1670-1640 cm⁻¹ region is a definitive indicator of the carbonyl (C=O) group of the amide. nih.gov The region between 1610 cm⁻¹ and 1500 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline and furan aromatic rings. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not available, the structure of its close analog, N-(quinolin-8-yl)quinoline-2-carboxamide , provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov In this analog, a quinoline ring replaces the furan ring, but the core N-(quinolin-8-yl)carboxamide framework is identical.
Analysis of Molecular Conformation and Geometric Parameters (e.g., Dihedral Angles)
The crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide reveals that the molecule is nearly planar. nih.govnih.gov The dihedral angle, which describes the rotation around a bond, between the two quinoline ring systems is a mere 11.54°. nih.gov This planarity is a key structural feature, suggesting extensive conjugation across the molecule. The amide plane itself forms dihedral angles of 14.1° and 4.2° with the two respective quinoline rings, indicating only a slight twist out of the main molecular plane. nih.gov
Identification of Intramolecular Hydrogen Bonding Interactions
The specific conformation of the analog is stabilized by significant intramolecular hydrogen bonds. nih.govmdpi.com A notable interaction is a bifurcated (two-pronged) hydrogen bond from the amide proton (N-H) to the nitrogen atoms of both quinoline rings (N-H···N). nih.gov Additionally, a C-H···O interaction is observed between a carbon on one quinoline ring and the amide oxygen atom. nih.gov These internal hydrogen bonds lock the molecule into a rigid, planar conformation.
Table 3: Intramolecular Hydrogen Bond Data for the Analog N-(quinolin-8-yl)quinoline-2-carboxamide nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
|---|---|---|---|---|
| N-H···N1 (quinoline) | 0.88 | 2.27 | 2.693 | 109 |
| N-H···N3 (quinoline) | 0.88 | 2.27 | 2.684 | 109 |
Electrochemical Characterization (e.g., Cyclic Voltammetry for related compounds)
The electrochemical properties of this compound and its analogs are crucial for understanding their potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is a primary technique employed to investigate the redox behavior of these compounds, providing insights into their electron transfer processes.
Research on compounds structurally related to this compound offers valuable information. For instance, the electrochemical characteristics of 2-(furan-2-yl)quinoline-4-carboxylic acid have been scrutinized using cyclic voltammetry with a glassy carbon electrode. jchr.org Studies on this analog revealed that the electrode processes are governed by diffusion control mechanisms. jchr.org This is typically determined by examining the relationship between the peak current and the scan rate.
The electrochemical behavior of various quinoline derivatives has been a subject of significant interest. For example, cyclic voltammetry data for a series of quinolinium salts have shown reduction potentials ranging from -0.43 V to -1.08 V. nih.gov The specific structural features of these salts, such as the nature of the sidechains, have been correlated with their electrochemical properties. nih.gov
Furthermore, the complexation of quinoline-based ligands with metal ions significantly influences their electrochemical properties. Copper(II) complexes of quinoline-based ligands have been synthesized and their photoelectrochemical properties studied. rsc.orgrsc.org These studies suggest that the complexes can be effectively reduced through light-induced homolysis to form the active copper(I) species, a process that can be harnessed in photoredox catalysis. rsc.orgrsc.org The electrochemical data for these copper complexes, including their excited-state potentials, have been determined and are essential for understanding their catalytic activity. rsc.org
The electrochemical analysis of ligands based on benzo[g]quinoline has also been reported, indicating that both the reduction and UV absorption processes involve the same π* orbital. acs.org This highlights the interplay between the electronic structure and the redox behavior of these extended quinoline systems.
The following tables present a summary of electrochemical data for compounds related to this compound, as reported in the literature.
Table 1: Electrochemical Data for Copper(II) Complexes of Quinoline-Based Ligands in CH3CN rsc.org
| Complex | E (V) | E* (V) |
| [Cu(II)(L1)(Cl)]+ | -0.64 | +2.88 |
| [Cu(II)(L2)(Cl)]+ | -0.58 | +2.94 |
| [Cu(II)(L3)(Cl)]+ | -0.61 | +2.91 |
| Data sourced from a study on copper complexes for photoredox catalysis. L1, L2, and L3 represent different quinoline-based ligands. E represents the ground-state reduction potential, and E represents the excited-state potential.* |
Table 2: Reduction Potentials of Selected Quinolinium Salts nih.gov
| Compound Type | Reduction Potential (V) |
| Quinolinium salt with bis(2-methylthio)vinyl sidechain | -0.43 |
| Quinolinium salt with 2-quinolylvinyl sidechain | -0.55 |
| Quinolinium salt with 2-styrylvinyl sidechain | -0.62 |
| Pyridinium salt analog | -0.85 |
| Data illustrates the range of reduction potentials observed for various quinoline derivatives. |
Biological Activity and Mechanistic Hypotheses
Anticancer Potential and Associated Biological Pathways
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.netekb.eg Its derivatives have been shown to exhibit potent antiproliferative effects through a variety of mechanisms. ijrpr.com
Quinoline derivatives exert their anticancer effects through multiple pathways, indicating the versatility of this chemical structure in targeting cancer cells. nih.gov
DNA Binding and Cleavage: A primary mechanism for many quinoline-based compounds is their interaction with DNA. nih.gov They can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Some quinoline derivatives are also capable of inducing DNA cleavage.
Inhibition of DNA Synthesis: By interfering with the DNA structure and the enzymes involved in its replication, quinoline compounds can inhibit the synthesis of new DNA, a critical process for rapidly dividing cancer cells. nih.gov
Cell Cycle Arrest: A significant number of quinoline derivatives have been observed to halt the cell cycle at various phases, such as the G2/M phase. nih.govglobalresearchonline.net This arrest prevents the cancer cells from progressing through mitosis and proliferating. ekb.eg The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, is a common mechanism for inducing this arrest. nih.gov
Induction of Apoptosis: Quinolines can trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This can be achieved through the regulation of apoptotic proteins such as Bax and Bcl-2, the release of cytochrome c, and the activation of caspases. nih.govnih.gov
The antiproliferative activity of quinoline derivatives is often evaluated using in vitro cellular assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity. While specific MTT assay data for N-(quinolin-8-yl)furan-2-carboxamide is not widely published, studies on analogous quinoline-furan hybrids have demonstrated promising anticancer activity against various cancer cell lines. For instance, a quinoline-3-carboxamide (B1254982) furan-derivative showed potent inhibition of the MCF-7 breast cancer cell line. nih.gov
Table 1: Illustrative Antiproliferative Activity of a Quinoline-Furan Hybrid (Note: This table presents data for a related compound to illustrate the potential activity of the quinoline-furan scaffold, not this compound specifically.)
| Compound | Cell Line | Assay | Result (IC₅₀) |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | MTT | 3.35 µM nih.gov |
Antimicrobial Properties
The quinoline ring is a core component of many antimicrobial agents, and its derivatives have demonstrated broad-spectrum activity. nih.gov
Quinoline-based compounds have shown efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. ontosight.ai Their mechanism of action can involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some quinoline derivatives have been shown to possess anti-biofilm activity, which may be linked to the inhibition of quorum sensing. Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. By interfering with these signaling pathways, quinoline compounds can prevent the formation of biofilms or disrupt existing ones.
In addition to their antibacterial properties, quinoline derivatives have also been investigated for their antifungal activity. nih.gov The furan (B31954) moiety present in this compound is also a component of various antifungal agents, suggesting a potential for synergistic or enhanced antifungal effects in the hybrid molecule.
Table 2: Summary of Potential Antimicrobial Activities of the Quinoline Scaffold
| Activity | Target Organisms | Potential Mechanisms |
| Antibacterial | Gram-positive and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Inhibition of DNA gyrase |
| Anti-biofilm | Biofilm-forming bacteria | Quorum sensing inhibition |
| Antifungal | Various fungal species | - |
Antitubercular Activity
While direct studies on the antitubercular activity of this compound are not extensively documented, the therapeutic potential of related quinoline and furan derivatives against Mycobacterium tuberculosis has been a subject of investigation. Quinoline-based compounds, for instance, have been recognized for their wide-ranging pharmacological effects, including antitubercular properties. researchgate.net Some quinoline derivatives have demonstrated significant efficacy against the H37Rv strain of M. tuberculosis. researchgate.net
Similarly, research into furan and pyrrole (B145914) derivatives has indicated their potential as antitubercular agents. For example, certain substituted furans have shown promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. mdpi.com A study on 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, a furan-containing compound, reported a MIC of 1.6 μg/mL against the H37RV strain. mdpi.com Furthermore, novel 2-furanyl-3-substituted quinazolin-4-one derivatives have been synthesized and have shown promising antitubercular activity, with MIC values ranging from 12.5 to 100 μg/mL. researchgate.net
These findings suggest that the this compound scaffold, which combines both the quinoline and furan moieties, may warrant investigation for its potential antitubercular effects.
Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)
The emergence of SARS-CoV-2 has spurred research into novel antiviral agents, with a significant focus on inhibitors of the virus's main protease (Mpro), an enzyme crucial for viral replication. europeanreview.orgnih.gov Quinolines have been identified as a promising scaffold for the development of such inhibitors. nih.gov Studies have shown that quinoline-based compounds can exhibit potent inhibitory activity against SARS-CoV-2 proteases. researchgate.net
Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of SARS-CoV-2 Mpro. nih.gov For instance, one such furan derivative demonstrated an IC₅₀ value of 21.28 μM in an enzymatic assay. nih.gov Further structural optimization led to a derivative with an IC₅₀ of 10.76 μM. nih.gov While these compounds are not direct analogs, their activity highlights the potential of the furan moiety in Mpro inhibition.
The combination of a quinoline and a furan-carboxamide in this compound suggests that it could be a candidate for investigation as a SARS-CoV-2 Mpro inhibitor. The data from related compounds underscores the potential for this structural class to exhibit antiviral properties.
| Compound Class | Specific Compound Example | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide derivative | Compound F8 | 21.28 | nih.gov |
| Optimized Furan Derivative | Compound F8-S43 | 10.76 | nih.gov |
| Boceprevir derivative | MI-12 | 0.53 (EC₅₀) | nih.gov |
| Boceprevir derivative | MI-30 | 0.54 (EC₅₀) | nih.gov |
Modulation of Specific Biological Targets and Receptors
The ability of this compound and its analogs to inhibit specific enzymes is a key area of their biological activity profile. As discussed, the inhibition of SARS-CoV-2 Mpro is a significant potential activity for this class of compounds. europeanreview.orgnih.gov
Furthermore, research has pointed towards the inhibition of Topoisomerase II by quinoline-8-carboxamide (B1604842) derivatives. A study on 2-(4-pyridyl)quinoline-8-carboxamide, a close structural analog of the compound of interest, demonstrated its ability to induce DNA lesions mediated by topoisomerase II. nih.gov This compound was found to be a potent inducer of DNA-protein cross-links and double-strand breaks, which are indicative of topoisomerase II inhibition. nih.gov The study also noted that these tricyclic carboxamides inhibit the catalytic activity of isolated topoisomerase II, suggesting a mechanism of action that interferes with this enzyme's function. nih.gov A review of quinoline and quinolone carboxamides has also highlighted their role as topoisomerase inhibitors in the context of anticancer activity. nih.gov
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 2-(4-pyridyl)quinoline-8-carboxamide | Topoisomerase II | Induction of DNA-protein cross-links and double-strand breaks | nih.gov |
| Acridine-4-carboxamide | Topoisomerase II | Inhibition of catalytic activity | nih.gov |
The interaction of this compound and related compounds with various cellular receptors is another important aspect of their biological activity.
NF-κB Modulation: The NF-κB signaling pathway is a primary regulator of immune and inflammatory responses. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides, which are structurally related to this compound, have been identified as being capable of suppressing the NF-κB pathway. nih.gov These compounds were shown to have potencies in the low micromolar range in cell-based assays. nih.gov Additionally, 8-(tosylamino)quinoline (B84751) has been found to inhibit macrophage-mediated inflammation by suppressing NF-κB signaling. nih.gov
A3 Adenosine (B11128) Receptors: A3 adenosine receptors are implicated in a variety of physiological processes and are considered therapeutic targets for conditions like asthma and inflammation. nih.gov While direct evidence for this compound is lacking, the study of adenosine receptor antagonists is an active area of research. nih.gov The development of selective antagonists for the A3 receptor is a key objective, with various chemical classes being explored. nih.gov
Retinoid Nuclear Receptors: Retinoid nuclear receptors, including RAR and RXR, are ligand-activated transcription factors that regulate gene expression involved in numerous physiological processes. nih.govnews-medical.net The modulation of these receptors by synthetic ligands is a strategy for the treatment of various diseases, including cancer. news-medical.net There is currently no direct evidence to suggest that this compound modulates retinoid nuclear receptors.
Other Reported Biological Functions of Related Compounds (e.g., antioxidant, anti-inflammatory, immunological modulation)
The structural components of this compound suggest the potential for other biological activities based on studies of related compounds.
Antioxidant Activity: Quinoline derivatives have been noted for their antioxidant properties. nih.gov Studies on novel furan/benzofuran C-2 coupled quinoline hybrids have shown that certain compounds exhibit good DPPH radical and hydrogen peroxide scavenging activity. researchgate.net This suggests that the combination of a quinoline and a furan moiety may confer antioxidant potential.
Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives are well-documented. nih.govresearchgate.net Quinoline-3-carboxamides (B1200007) have been shown to modulate immune responses. nih.gov Furthermore, quinoline-related carboxylic acid derivatives have demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models. nih.gov The synthesis of quinoline attached-furan-2(3H)-ones has also yielded compounds with anti-inflammatory properties. doaj.org
Immunological Modulation: Quinoline-3-carboxamides have been shown to modulate the immune system. For instance, Laquinimod, a quinoline-3-carboxamide, induces type II myeloid cells that can modulate central nervous system autoimmunity. nih.gov Other studies have shown that quinoline-3-carboxamides can modulate primary T cell-dependent B cell responses. nih.gov Single-tailed heterocyclic carboxamide lipids have also been found to preferentially modulate macrophages. rsc.org
Structure Activity Relationship Sar Investigations
Impact of Substituents on the Quinoline (B57606) Moiety
The quinoline ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. nih.gov Introducing a carboxamide linkage at different positions has been shown to be an effective strategy for enhancing pharmacological properties, particularly in the development of anticancer agents. nih.gov Modifications to the quinoline portion of N-(quinolin-8-yl)furan-2-carboxamide can dramatically alter its electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.
The introduction of halogen atoms is a common strategy in drug design to modulate a compound's biological activity. Halogenation can affect lipophilicity, metabolic stability, and binding interactions. For 8-substituted quinolines, the C5 position has been identified as a key site for functionalization. rsc.org
Research has established that metal-free, regioselective C-H halogenation of 8-substituted quinoline derivatives can be achieved with high efficiency, yielding C5-halogenated products. rsc.org This method allows for the introduction of chlorine or bromine atoms. The position of the halogen is critical; for instance, in many quinoline derivatives, substitution at position 8 is considered decisive for biological activity. researchgate.net The addition of a halogen, such as chlorine, at the C5 position often enhances the biological relevance of the scaffold by improving its electronic characteristics and potential for further functionalization. researchgate.net
| Compound Series | Substitution Position | Halogen | General Impact on Biological Efficacy |
| 8-Substituted Quinolines | C5 | Cl, Br | Often leads to enhanced or modified biological activity. rsc.org |
| 8-Aminoquinoline (B160924) Amides | C5 | Br | Demonstrates the feasibility of selective C5 halogenation to create novel derivatives. researchgate.net |
This table illustrates the general outcomes of halogenating the quinoline ring at the C5 position based on studies of related 8-substituted quinoline compounds.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the quinoline ring. In some contexts, a stronger electron-withdrawing effect can promote certain biological activities. mdpi.com For example, in a study on thieno[2,3-b]pyridines, compounds bearing a -CN group showed a significant decrease in the expression of the FOXM1 protein, a target in cancer therapy, whereas compounds with other groups were less active. mdpi.com The addition of an EWG like -CF3 has been shown to radically improve hydrogen bond strength with target residues in some pyrimidine-based inhibitors. researchgate.net
Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or alkoxy (-OR) increase the electron density. In certain molecular frameworks, stronger electron-donating groups have been shown to promote specific reaction pathways over others, which can be correlated to biological outcomes. nih.gov
The strategic placement of these groups can fine-tune the electronic properties of the this compound scaffold for a desired biological effect.
| Group Type | Example Substituents | General Influence on Quinoline Ring | Potential Effect on Bioactivity |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃ | Decreases electron density | Can enhance interactions with specific biological targets and improve potency. mdpi.comresearchgate.net |
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increases electron density | Can modulate metabolic stability and receptor binding affinity. nih.gov |
This table summarizes the general influence of electron-withdrawing and electron-donating groups on the quinoline moiety and their potential impact on biological activity.
Studies on various quinoline carboxamide derivatives have shown that a detailed SAR analysis is essential for identifying the most potent compounds. nih.gov For instance, the anticancer activity of quinoline derivatives is highly dependent on the substitution pattern, which influences their mechanism of action, such as topoisomerase or protein kinase inhibition. nih.gov The development of a highly economical and regioselective method for halogenating the C5 position of 8-substituted quinolines provides a powerful tool for creating libraries of compounds with diverse substitution patterns, facilitating broader SAR studies and the synthesis of molecules with pharmaceutical interest. rsc.org
Role of the Furan (B31954) Ring and its Modifications in Biological Activity
The furan ring is another pharmacologically significant heterocycle. researchgate.net Its electron-rich nature and aromaticity contribute to molecular stability and allow it to engage in various electronic interactions with biomolecules. ijabbr.com Even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.netutripoli.edu.ly
Functionalizing the furan ring of the this compound scaffold can lead to new derivatives with improved or novel biological activities. The furan scaffold is found in compounds with a wide range of effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com
For example, a diversity-oriented synthesis of furan-2-carboxamides revealed that modulating the linkers and substituents of the central core could inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov In this study, the introduction of carbohydrazide (B1668358) and triazole moieties linked to the furan-2-carboxamide core resulted in compounds with significant antibiofilm activity. nih.gov Specifically, one carbohydrazide derivative showed a remarkable 58% inhibition. nih.gov This demonstrates that functionalization extending from the furan ring is a viable strategy for enhancing biological efficacy.
| Functionalization Strategy | Example Moiety | Resulting Biological Activity |
| Addition of carbohydrazide | -CONHNH₂ | Significant antibiofilm activity against P. aeruginosa. nih.gov |
| Addition of a triazole ring | Triazole linker | Showed antibiofilm activity and reduced production of virulence factors. nih.gov |
| Phenylenediamine linkers | p-phenylenediamine | Generally displayed lower inhibition, unless substituted with Fluorine. nih.gov |
This table highlights the effects of functionalizing the furan-2-carboxamide moiety based on reported research findings.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in drug design. In the context of furan-based compounds, the furan-2-carboxamide moiety itself has been investigated as a bioisosteric replacement for the more metabolically labile furanone ring. nih.gov
Furanone-based compounds are known antibiofilm agents, but their instability can limit their therapeutic potential. Researchers have successfully designed more stable and potent analogs by replacing the furanone ring with a furan-2-carboxamide core. nih.gov This bioisosteric switch was shown to maintain or even improve antibiofilm activity while likely increasing the metabolic stability of the compounds. Molecular docking studies suggested that these furan-2-carboxamide derivatives could share a similar binding mode to the original furanones within their biological target, LasR, which is a key regulator in bacterial quorum sensing. nih.gov This approach highlights the value of the furan-2-carboxamide scaffold as a stable and effective pharmacophore.
Significance of the Carboxamide Linkage and Amide Conformation in Target Binding
The carboxamide linkage (-CONH-) is a cornerstone of the chemical architecture of this compound, playing a pivotal role in its biological activity. This group is not merely a passive linker but an active participant in target binding through its specific electronic and steric properties. The incorporation of a carboxamide linkage into quinoline frameworks has been recognized as an effective strategy for enhancing pharmacological properties. nih.gov
The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are fundamental to its function. These features allow for the formation of strong and directional hydrogen bonds with amino acid residues in the binding pocket of a biological target. In an analog, N-(quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by an intramolecular N-H⋯N hydrogen bond. nih.govnih.gov This type of interaction, where the amide hydrogen forms a hydrogen bond with the nitrogen of the quinoline ring, helps to lock the molecule into a specific, planar conformation that is likely favorable for binding.
The conformation of the amide bond itself—whether it exists in a cis or trans configuration—is also a critical determinant of biological activity. For most peptide bonds in proteins, the trans conformation is overwhelmingly favored due to reduced steric clash. A similar preference is expected for the carboxamide linkage in this compound. The planarity of the amide bond, along with the adjacent aromatic furan and quinoline rings, creates a relatively rigid molecular backbone. This rigidity can be advantageous for binding, as it reduces the entropic penalty paid upon binding to a receptor site.
The table below summarizes the key interactions involving the carboxamide linkage that are significant for target binding, based on data from analogous structures.
| Interaction Type | Groups Involved | Significance in Target Binding |
| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with acceptor groups on the target. |
| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bonds with donor groups on the target. |
| Intramolecular H-Bond | Amide N-H and Quinoline-N | Stabilizes a planar conformation, pre-organizing the molecule for binding. nih.govnih.gov |
| Planar Conformation | Amide bond, furan ring, quinoline ring | Reduces the entropic cost of binding and facilitates stacking interactions. |
SAR Generalizations Derived from this compound and its Analogs
From the study of this compound and a variety of its analogs, several structure-activity relationship (SAR) generalizations can be drawn. These principles provide a framework for predicting how modifications to the molecule will affect its biological activity.
The Quinoline Moiety is a Key Recognition Element: The 8-aminoquinoline portion of the molecule is often crucial for activity. The nitrogen atom at position 1 of the quinoline ring frequently acts as a hydrogen bond acceptor or a coordination site for metal ions, as seen in its use as a directing group in chemical synthesis. mdpi.comresearchgate.net Modifications to the quinoline ring, such as substitution, can significantly impact binding affinity and selectivity.
The Carboxamide Linker is Generally Essential but Can Be Modulated: As detailed in the previous section, the carboxamide group is critical for target interaction. Its replacement with other linkers, such as a sulfonamide, has been shown to be a viable strategy in some quinoline derivative series, leading to potent compounds. nih.gov The orientation and rigidity of the carboxamide are key.
Substitution on the Furan Ring Influences Potency: The potency of furan-2-carboxamide derivatives can be fine-tuned by adding substituents to the furan ring. For example, in a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide inhibitors of SARS-CoV-2 main protease, substitution at the 5-position of the furan ring with various aryl and heteroaryl groups led to significant variations in inhibitory activity. nih.gov This suggests that the 5-position of the furan in this compound is a key vector for modification to explore and optimize biological activity.
The following table provides a summary of SAR generalizations for this class of compounds.
| Molecular Component | General SAR Observation | Potential Modifications |
| Quinoline Ring | Essential for target recognition; the nitrogen atom is a key interaction point. | Substitution on the quinoline ring; replacement with other bicyclic heteroaromatics. |
| Furan Ring | Acts as a central scaffold; can be modified or replaced. | Substitution at the 5-position; bioisosteric replacement with other heterocycles (e.g., thiophene, pyrrole (B145914), pyrazine). nih.govresearchgate.net |
| Carboxamide Linkage | Crucial for hydrogen bonding and maintaining a rigid conformation. | Replacement with other linkers like sulfonamides; inversion of the amide. nih.gov |
These generalizations, derived from a range of studies on related compounds, provide a valuable guide for the future design of novel analogs of this compound with potentially enhanced biological activities.
Computational and Theoretical Chemistry Studies
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding potential ligand-target interactions at a molecular level.
Molecular docking simulations have been employed to investigate the interaction of furan-2-carboxamide derivatives with various biological targets, suggesting potential mechanisms of action.
LasR Protein: The furan-2-carboxamide moiety has been identified as a potential bioisosteric replacement for the furanone ring in molecules targeting quorum sensing in bacteria like P. aeruginosa. researchgate.net Docking studies suggest that furan-2-carboxamide derivatives can fit within the binding site of the LasR protein, a key regulator of virulence factors. researchgate.net The binding mode is proposed to be similar to that of related furanone compounds, indicating that the furan-2-carboxamide scaffold can effectively mimic the interactions of established LasR inhibitors. researchgate.net
SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govsemanticscholar.org Computational studies frequently use molecular docking to screen compound libraries against the Mpro active site to identify potential inhibitors. nih.goveuropeanreview.orgscienceopen.com This process involves simulating the interaction between a ligand and the Mpro binding pocket to predict binding affinity and conformation. europeanreview.org While numerous compounds have been evaluated in-silico for their potential to inhibit this enzyme, specific docking results for N-(quinolin-8-yl)furan-2-carboxamide against SARS-CoV-2 Mpro are not detailed in the available literature.
Bacterial Proteins: Beyond the LasR protein, the general class of quinoline (B57606) derivatives has been investigated for interactions with other bacterial protein targets. The quinoline core is a well-established scaffold in medicinal chemistry with a broad range of biological activities.
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex.
Interactions with LasR: For the broader class of furan-2-carboxamides, docking studies with the LasR protein have highlighted the importance of hydrogen bonds in stabilizing the complex. researchgate.net These bonds are depicted as key interactions holding the ligand within the binding pocket. researchgate.net
Illustrative Interactions with SARS-CoV-2 Mpro: While specific data for this compound is unavailable, docking studies of other inhibitors with SARS-CoV-2 Mpro reveal common interaction patterns. Key residues such as His41 and Cys145 form the catalytic dyad, and other residues like Phe140, Asn142, His164, and Glu166 are often involved in forming hydrogen bonds and salt bridges with inhibitors, anchoring them within the active site. semanticscholar.orgnih.gov
The table below illustrates the types of interactions typically identified in molecular docking studies for other compounds targeting SARS-CoV-2 Mpro.
| Target Protein | Ligand (Example) | Key Interacting Residues | Interaction Type |
| SARS-CoV-2 Mpro | Birinapant | Phe140, Asn142, His164 | Hydrogen Bond |
| SARS-CoV-2 Mpro | Birinapant | Glu166 | Hydrogen Bond, Salt Bridge |
| SARS-CoV-2 Mpro | Mitoxantrone | Phe140, Leu141, His164 | Hydrogen Bond |
| SARS-CoV-2 Mpro | Mitoxantrone | Glu166 | Hydrogen Bond, Salt Bridge |
Data derived from studies on other potent inhibitors of SARS-CoV-2 Mpro. nih.gov
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govscienceopen.com These simulations model the dynamic behavior of the complex, providing insights into the conformational stability of the ligand within the binding pocket. nih.gov This analysis helps validate the docking results and confirms whether the key interactions are maintained, ensuring a stable binding mode.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comkthmcollege.ac.in These calculations provide deep insights into the intrinsic electronic properties, reactivity, and stability of a compound.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's electronic behavior.
The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. irjweb.com This charge transfer interaction is often correlated with the bioactivity of a molecule. scirp.orgscirp.org
DFT calculations for related heterocyclic compounds, such as quinoline, provide examples of the data obtained from such analyses.
| Compound (Example) | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoline | DFT/6-31+ (d, p) | -6.646 | -1.816 | 4.83 |
| Triazine Derivative | B3LYP/6-311+G(d,P) | - | - | 4.4871 |
This table presents illustrative data from DFT studies on quinoline scirp.org and another heterocyclic derivative irjweb.com to demonstrate the typical values derived from electronic structure analysis.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Typically, MEP maps use a color scale where:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green indicates regions of neutral potential.
This analysis is valuable for understanding and predicting how a molecule will interact with other molecules, including biological receptors and enzymes, based on electrostatic complementarity. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery. They are employed to identify novel bioactive molecules by focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.
While extensive research exists on the broader classes of quinoline and furan-containing compounds, specific and detailed pharmacophore modeling and virtual screening studies focusing solely on this compound are not extensively documented in publicly available scientific literature. However, based on the known biological activities of related quinoline-furan hybrids, it is possible to outline a theoretical framework for how such studies would be conducted.
Pharmacophore Model Generation
A pharmacophore model for this compound and its analogs would typically be generated using one of two approaches:
Ligand-Based Pharmacophore Modeling: This method would be employed if a series of molecules with known biological activity against a particular target were available. The common chemical features of the most active compounds would be identified to create a pharmacophore model. For this compound, key pharmacophoric features would likely include:
Hydrogen bond acceptors (e.g., the nitrogen atom in the quinoline ring, the oxygen atom of the carbonyl group).
Hydrogen bond donors (e.g., the amide N-H group).
Aromatic rings (the quinoline and furan (B31954) rings).
Hydrophobic features.
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) in complex with a ligand is known, a pharmacophore model can be derived from the key interactions between the ligand and the target.
Virtual Screening
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, helps to identify molecules that match the pharmacophore and are therefore likely to be active. The steps in a virtual screening campaign for novel ligands based on the this compound scaffold would include:
Database Selection: Choosing appropriate chemical databases to screen (e.g., ZINC, ChEMBL, PubChem).
Pharmacophore-Based Filtering: The selected database would be screened to find molecules that fit the generated pharmacophore model.
Molecular Docking: The "hit" molecules from the pharmacophore screening would then be subjected to molecular docking studies to predict their binding affinity and orientation within the active site of the biological target.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked candidates would be performed to assess their drug-like properties.
Hypothetical Research Findings
A hypothetical study on this compound could yield a pharmacophore model as described in the table below.
| Pharmacophoric Feature | Description | Potential Location on this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond. | Quinoline nitrogen, Furan oxygen, Carbonyl oxygen |
| Hydrogen Bond Donor (HBD) | An atom that can donate a hydrogen bond. | Amide hydrogen |
| Aromatic Ring (AR) | Aromatic ring system. | Quinoline ring, Furan ring |
| Hydrophobic Feature (HY) | A non-polar group. | The fused ring system of quinoline |
Following the virtual screening of a database, a set of potential hit compounds would be identified. The table below illustrates a possible outcome of such a screening.
| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | ADMET Profile |
|---|---|---|---|
| ZINC12345678 | 0.95 | -9.8 | Favorable |
| CHEMBL987654 | 0.92 | -9.5 | Acceptable |
| PUBCHEM543210 | 0.89 | -9.1 | Favorable |
Conclusion and Future Research Directions
Synthesis of Novel Derivatives for Enhanced Potency and Selectivity
The development of novel derivatives of N-(quinolin-8-yl)furan-2-carboxamide is a critical step toward improving its therapeutic potential. By strategically modifying the core structure, researchers aim to enhance the compound's potency against specific biological targets while minimizing off-target effects, thereby increasing its selectivity.
Future synthetic efforts will likely focus on:
Modification of the Quinoline (B57606) and Furan (B31954) Rings: Introducing various substituents to these aromatic systems can significantly influence the molecule's electronic and steric properties, which in turn can affect its binding affinity and activity.
Alteration of the Carboxamide Linker: The amide bond is a key structural feature. Exploring different linker lengths, rigidities, and isosteric replacements could lead to derivatives with improved pharmacokinetic profiles.
Diversity-Oriented Synthesis: The creation of diverse libraries of related compounds will be crucial for establishing robust structure-activity relationships (SAR). This approach has been successfully applied to other furan-2-carboxamides to identify compounds with significant antibiofilm activity. researchgate.netnih.gov
Recent studies on related quinoline carboxamide and oxadiazole derivatives have demonstrated that modifications to the core structure can yield compounds with nanomolar inhibitory potential against targets like the P2X7 receptor. nih.gov Similarly, the synthesis of new quinoline derivatives has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. researchgate.net The application of techniques such as 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry offers a modular route to a wide range of elaborate benzofuran-2-carboxamides, showcasing the potential for creating diverse derivatives. nih.govmdpi.com
Exploration of Additional Biological Targets and Therapeutic Areas
While initial studies may have focused on a specific biological activity, the this compound scaffold holds promise for a broader range of therapeutic applications. Future research will likely explore its potential against a variety of biological targets and in different disease contexts.
Promising areas for investigation include:
Anticancer Activity: Several quinoline and furan-2-carboxamide derivatives have shown potential as anticancer agents. mdpi.commdpi.com For instance, certain quinoline derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net Further studies could explore the efficacy of this compound and its analogs against a panel of cancer cell lines and investigate their mechanisms of action.
Antimicrobial and Antibiofilm Properties: Furan-2-carboxamide derivatives have been identified as having significant antibiofilm activity against pathogens like Pseudomonas aeruginosa. researchgate.netnih.gov This suggests that this compound could be a valuable scaffold for developing new agents to combat bacterial resistance.
Enzyme Inhibition: Virtual high-throughput screening has identified furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase (ACL), an enzyme implicated in cancer metabolism. nih.gov This highlights the potential of the furan-2-carboxamide core in targeting metabolic pathways.
Ion Channel Modulation: Quinoline carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, an ion channel involved in inflammation and other pathological conditions. nih.gov
Advancements in Green Chemistry and Sustainable Synthesis Methods for this Compound Class
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. Future research on this compound and related compounds will benefit from the development of more sustainable synthetic routes.
Key areas for advancement include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, is a primary goal of green chemistry. nih.govijpsjournal.com Several research groups have successfully synthesized quinoline derivatives in water. nih.gov
Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.commdpi.com Ultrasound, for example, can increase reaction rates under milder conditions through acoustic cavitation. nih.gov
Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve reaction efficiency. Researchers are exploring various catalysts for quinoline synthesis, including iodine and p-toluene sulfonic acid. tandfonline.com The development of metal-free synthesis methods is also an attractive green alternative. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.
Recent reviews on quinoline synthesis highlight a variety of green approaches, including the use of water as a solvent, microwave assistance, and various catalysts, which could be adapted for the synthesis of this compound. tandfonline.comresearchgate.net
Integration with High-Throughput Screening Methodologies for Compound Library Evaluation
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of compounds for biological activity. ufl.edu Integrating HTS methodologies into the research and development of this compound derivatives can significantly accelerate the discovery of new drug candidates.
Future applications of HTS in this area may include:
Virtual High-Throughput Screening (vHTS): Computational methods, such as dual docking protocols, can be used to screen large virtual libraries of compounds to identify potential hits before committing to chemical synthesis. nih.gov This approach has been successfully used to discover novel inhibitors of ATP-citrate lyase from a furoic acid library. nih.gov
Assay Development: The development of robust and miniaturized assays suitable for HTS is essential for screening large compound libraries against specific biological targets.
Compound Library Screening: HTS laboratories house extensive and diverse compound collections that can be screened to identify new leads. ku.edu These libraries are often optimized for structural diversity and drug-like properties. ku.edu
Hit-to-Lead Optimization: Once initial hits are identified through HTS, further screening of focused libraries of analogs can help to optimize their potency, selectivity, and pharmacokinetic properties.
The combination of robotics, biology, and chemistry in HTS allows for the rapid and economical testing of hundreds of thousands of compounds, making it an invaluable tool for modern drug discovery. ufl.edu
Q & A
Q. What are the standard synthetic routes for N-(quinolin-8-yl)furan-2-carboxamide and its derivatives?
Methodological Answer: The synthesis typically involves coupling furan-carboxylic acid derivatives with 8-aminoquinoline. For example:
- Nitration: N-(quinolin-8-yl)furan-3-carboxamide (238 mg, 1.00 mmol) can be nitrated to yield 2-nitro derivatives (49% yield) using HNO₃/H₂SO₄ under controlled conditions, as confirmed by ¹H/¹³C NMR and IR spectroscopy .
- Cross-Coupling: Suzuki-Miyaura cross-coupling enables functionalization at the aryl position of the quinoline ring. For instance, brominated intermediates react with arylboronic acids to generate 4-arylphenyl derivatives, validated by LC-MS and elemental analysis .
Q. How are structural characterization techniques applied to confirm this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include aromatic protons (δ = 7.2–8.9 ppm) and carboxamide NH signals (δ = 10.5–11.8 ppm). For example, 2-nitro-N-(quinolin-8-yl)furan-3-carboxamide shows distinct splitting patterns (e.g., dd at J = 8.3, 1.5 Hz) due to quinoline ring anisotropy .
- IR Spectroscopy: Stretching vibrations for C=O (1653–1659 cm⁻¹) and NO₂ (1541–1341 cm⁻¹) confirm functional groups .
- Mass Spectrometry: ESI-MS data (e.g., m/z = 305.9 [M+Na⁺]) verify molecular weights .
Advanced Research Questions
Q. What catalytic strategies enhance the synthesis of this compound derivatives?
Methodological Answer:
- Cobalt-Catalyzed Annulation: Cobalt complexes enable spirocyclopropane formation via alkylidenecyclopropane reactions. For example, N-(quinolin-8-yl)-3-(N-(quinolin-8-yl)furan-2-carboxamido)furan-2-carboxamide is synthesized in 40% yield under room-temperature conditions, with regioselectivity controlled by ligand design .
- Reductive Transamidation: Manganese-mediated reductive coupling of tertiary amides with nitroaromatics provides access to secondary amides, avoiding traditional coupling reagents .
Q. How do researchers resolve contradictions in reaction yields across synthetic methods?
Methodological Answer: Discrepancies (e.g., 20% vs. 49% yields) are analyzed via:
- Reaction Optimization: Varying solvents (DMF vs. CHCl₃), temperatures (RT vs. 120°C), and catalysts (PPA vs. Pd). achieved 49% yield using nitration, while reported 20% yield for a nitro-substituted derivative, likely due to steric hindrance from bicyclic structures .
- Kinetic Studies: Monitoring reaction progress via TLC or HPLC identifies intermediates or side products (e.g., hydrolysis of nitro groups).
Q. What computational and experimental approaches validate biological activity of this compound derivatives?
Methodological Answer:
- Anti-Bacterial Assays: Derivatives are tested against drug-resistant pathogens (e.g., A. baumannii, MRSA) via MIC (minimum inhibitory concentration) assays. Molecular docking predicts binding to bacterial efflux pumps or β-lactamases .
- Wnt Inhibition Studies: Compound 46 (20% yield) inhibits Wnt signaling in human embryonic stem cells, assessed via luciferase reporter assays and qPCR analysis of cardiomyogenic markers .
Q. How are structure-activity relationships (SAR) established for these compounds?
Methodological Answer:
- Functional Group Variation: Substituting the furan ring (e.g., nitro, bromo) or quinoline moiety (e.g., 4-fluorophenyl) alters bioactivity. For instance, 5-bromo derivatives show enhanced anti-microbial activity due to increased electrophilicity .
- Pharmacophore Modeling: 3D-QSAR models correlate electronic parameters (e.g., logP, H-bond donors) with anti-cancer activity, validated by cytotoxicity assays on HepG2 cells .
Q. What advanced spectroscopic techniques address spectral data inconsistencies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
